3-bromo-1,2-thiazole-4-carboxylic acid chemical properties
3-bromo-1,2-thiazole-4-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of Bromo-Thiazole Carboxylic Acids for Medicinal Chemistry Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential applications of bromo-thiazole and bromo-isothiazole carboxylic acids, a class of heterocyclic compounds with significant value in drug discovery and materials science. While direct literature on 3-bromo-1,2-thiazole-4-carboxylic acid is sparse[1], this guide synthesizes data from closely related, well-characterized isomers to provide researchers with a robust framework for understanding and utilizing this important chemical scaffold. We will delve into the structural features, spectroscopic signatures, and reactivity patterns that define these molecules. Furthermore, detailed, field-proven synthetic protocols are presented, offering insights into the practical aspects of their preparation and manipulation. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by these versatile building blocks.
Introduction: The Thiazole Scaffold in Modern Chemistry
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[2][3] Its presence in natural products like Vitamin B1 (thiamine) and in blockbuster drugs highlights its ability to engage in biologically relevant interactions.[2] The thiazole ring is aromatic, and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5]
The introduction of both a bromine atom and a carboxylic acid moiety onto the thiazole or isothiazole ring creates a multifunctional scaffold ripe for chemical exploration. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry, while the bromine atom is a versatile functional group for cross-coupling reactions, allowing for the introduction of diverse substituents to modulate a compound's physicochemical and pharmacological properties. This guide will focus on the synthesis and properties of these valuable building blocks, with a particular emphasis on isomers that have been well-documented in the scientific literature.
Physicochemical and Spectroscopic Properties
| Table 1: Physicochemical Properties of Bromo-Thiazole/Isothiazole Carboxylic Acid Isomers | |
| Compound Name | Molecular Formula |
| 2-Bromo-1,3-thiazole-4-carboxylic acid | C4H2BrNO2S |
| 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S |
| 3-Bromo-isothiazole-5-carboxylic acid | C4H2BrNO2S |
These compounds are typically white to off-white crystalline solids with limited solubility in water but better solubility in organic solvents like DMSO and methanol.
Spectroscopic Characterization
The structural elucidation of bromo-thiazole carboxylic acids relies on a combination of spectroscopic techniques. Table 2 provides a summary of expected and reported spectroscopic data for representative isomers.
| Table 2: Spectroscopic Data for Bromo-Thiazole/Isothiazole Carboxylic Acid Isomers | |
| Technique | Key Features and Representative Data |
| ¹H NMR | The single proton on the thiazole ring typically appears as a singlet in the aromatic region. For 4-bromo-1,3-thiazole-2-carboxylic acid, this peak is observed at δ 8.23 ppm (in DMSO-d6)[6]. |
| ¹³C NMR | Expect signals for the quaternary carbons of the thiazole ring and the carbonyl carbon of the carboxylic acid. For 3-bromo-isothiazole-5-carboxylic acid, one CH resonance and three quaternary carbon resonances are reported[4]. |
| FTIR (Infrared) | A broad O-H stretch from the carboxylic acid is expected around 2900-3300 cm⁻¹. A strong C=O stretch from the carbonyl group will be present around 1700 cm⁻¹. For a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, these are observed at 2926 cm⁻¹ (O-H) and 1736 cm⁻¹ (C=O)[4]. |
| Mass Spectrometry | The presence of a bromine atom is readily identified by the characteristic isotopic pattern (M+ and M+2 peaks with nearly equal intensity). For 3-bromo-4-phenylisothiazole-5-carboxylic acid, a molecular ion (M+-H) peak at m/z 282 and an M+-H+2 isotope peak at m/z 284 were observed[4]. |
| UV-Vis | The intact thiazole or isothiazole ring gives rise to UV absorption. For 3-bromoisothiazole-5-carboxylic acid, a λmax of 284 nm is reported in dichloromethane[4]. |
Synthesis and Reactivity
The synthesis of bromo-thiazole carboxylic acids can be approached in several ways, depending on the desired substitution pattern. The following sections detail two distinct and reliable synthetic strategies, complete with step-by-step protocols.
Synthesis via Carboxylation of a Bromo-thiazole Precursor
This method involves the deprotonation of a dibrominated thiazole followed by quenching with carbon dioxide. It is a powerful technique for introducing a carboxylic acid group at a specific position.
Caption: Lithiation-carboxylation workflow for 4-bromo-1,3-thiazole-2-carboxylic acid.
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Reaction Setup: To a solution of 2,4-dibromothiazole (50 g, 207 mmol, 1.0 eq.) in anhydrous ether (1000 ml) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (90 ml, 2.5 M in hexanes, 1.1 eq.) dropwise, maintaining the internal temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
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Carboxylation: Pour the reaction solution into an excess of crushed dry ice. Allow the mixture to gradually warm to room temperature.
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Workup: Quench the reaction with deionized water (100 ml). Separate and discard the ether phase.
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Acidification and Extraction: Adjust the aqueous phase to pH 2-3 with dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate.
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Isolation: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Rationale: The use of a very low temperature (-78 °C) is crucial to ensure selective lithiation at the more acidic 2-position of the thiazole ring and to prevent side reactions. Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.
Synthesis via Hydrolysis of a Carboxamide Precursor
This method is particularly useful when the corresponding carboxamide is readily accessible. The conversion of the amide to a carboxylic acid can be achieved under mild conditions.
Caption: Amide hydrolysis workflow for 3-bromo-isothiazole-5-carboxylic acid.
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Reaction Setup: To a stirred suspension of 3-bromoisothiazole-5-carboxamide in trifluoroacetic acid (TFA), cool the mixture to approximately 0 °C in an ice bath.
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Reaction: Add sodium nitrite (NaNO2, 4 equivalents) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).
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Workup: Pour the reaction mixture onto water.
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Extraction and Isolation: Extract the aqueous mixture with tert-butyl methyl ether (t-BuOMe). Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield the carboxylic acid product.
Rationale: This method provides a high-yielding conversion under mild conditions, avoiding the harsh acidic or basic conditions that might be detrimental to sensitive functional groups. The use of sodium nitrite in TFA facilitates the diazotization of the primary amide, which then hydrolyzes to the carboxylic acid.
Potential Applications in Drug Discovery
Bromo-thiazole and isothiazole carboxylic acids are valuable starting materials for the synthesis of biologically active compounds. Their utility stems from the two reactive handles present in the molecule.
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Amide Library Synthesis: The carboxylic acid group is readily converted to an amide by coupling with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
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Cross-Coupling Reactions: The bromine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the introduction of aryl, heteroaryl, or alkyl groups at the bromine-bearing position, providing a powerful tool for molecular diversification.
The thiazole core itself has been incorporated into numerous compounds with demonstrated therapeutic potential, including:
The combination of the proven biological relevance of the thiazole scaffold and the synthetic versatility of the bromo- and carboxylic acid functionalities makes these compounds highly attractive for modern drug discovery programs.
Conclusion
While 3-bromo-1,2-thiazole-4-carboxylic acid remains a sparsely documented compound, a detailed examination of its isomers provides a solid foundation for understanding its likely chemical properties and reactivity. The synthetic protocols outlined in this guide are robust and adaptable, offering reliable pathways to access this class of molecules. The inherent synthetic handles—the carboxylic acid and the bromine atom—make these compounds powerful platforms for the development of new chemical entities in medicinal chemistry and beyond. It is our hope that this guide will serve as a valuable resource for researchers and empower them to explore the rich chemical space offered by bromo-thiazole carboxylic acids.
References
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